Product packaging for Methyl 2-formyl-3-nitrobenzoate(Cat. No.:)

Methyl 2-formyl-3-nitrobenzoate

Cat. No.: B1643593
M. Wt: 209.16 g/mol
InChI Key: XIWMWGMBRVWHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Multifunctionalized Aromatic Ester Building Block

The strategic placement of the ester, aldehyde, and nitro functionalities on the aromatic ring makes Methyl 2-formyl-3-nitrobenzoate a trifunctional building block. Each of these groups offers a distinct reactive handle that can be selectively addressed in a synthetic sequence. This allows for a modular and convergent approach to the synthesis of intricate molecules, where different fragments can be introduced at specific points in the synthesis.

The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and various coupling reactions. The methyl ester, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation. The nitro group is a powerful electron-withdrawing group that can influence the reactivity of the aromatic ring and can itself be reduced to an amine, opening up another avenue for functionalization.

Overview of Strategic Significance in Chemical Research

The primary significance of this compound lies in its role as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. nbinno.comhsppharma.com It is a crucial reagent in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors. nbinno.comchemicalbook.comtheclinivex.comlookchem.com PARP inhibitors are a class of targeted cancer therapies that are particularly effective against cancers with specific DNA repair defects, such as those with BRCA-1 and BRCA-2 mutations. chemicalbook.comtheclinivex.com One notable example is its use as an intermediate in the synthesis of Niraparib, an oral PARP inhibitor approved for the treatment of certain types of ovarian and breast cancers. nbinno.comchemicalbook.comtheclinivex.comgoogle.com

Beyond its application in medicinal chemistry, this compound also serves as a precursor for the synthesis of other valuable chemical entities. It is utilized in the preparation of quinolone derivatives, which are known for their antibiotic properties, as well as in the manufacturing of agrochemical intermediates and specialty dyes. nbinno.com The high reactivity of the nitro group positions makes it an ideal candidate for custom chemical synthesis. nbinno.com

A patented synthesis method for this compound starts from methyl 3-methyl-2-nitrobenzoate. google.com This process involves a substitution reaction and is noted for using inexpensive and readily available raw materials, with the resulting wastewater containing minimal organic matter. google.com Another described synthetic route involves the conversion of Methyl 3-(bromomethyl)-2-nitrobenzoate. nbinno.com

Research Trajectories and Future Perspectives for this compound

The established importance of this compound as a key building block in pharmaceutical synthesis ensures its continued relevance in chemical research. Future research is likely to focus on several key areas. The development of more efficient, sustainable, and cost-effective synthetic routes to this compound remains a priority. This includes the exploration of novel catalytic systems and process optimization, such as the use of phase transfer catalysts like tetrabutylammonium (B224687) bromide and zinc chloride. chemicalbook.comgoogle.com

Furthermore, the unique combination of functional groups in this compound presents opportunities for the development of novel synthetic methodologies. Chemists will likely continue to explore new reactions and transformations that exploit the reactivity of the aldehyde, ester, and nitro groups to construct ever more complex and diverse molecular architectures. This could lead to the discovery of new classes of compounds with valuable biological or material properties.

The versatility of this building block also suggests its potential application in the synthesis of a broader range of bioactive molecules beyond PARP inhibitors. Its utility as a precursor for quinolone antibiotics and agrochemicals hints at a wider scope of application that is yet to be fully explored. As our understanding of chemical reactivity and biological processes deepens, it is anticipated that new and innovative uses for this compound will emerge, solidifying its status as a cornerstone of modern organic synthesis.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H7NO5 nbinno.comnbinno.comnih.gov
Molecular Weight 209.16 g/mol nbinno.comnbinno.comnih.gov
Appearance Pale yellow crystalline powder or white lumpy powder nbinno.comnbinno.com
Melting Point 98-102°C nbinno.com
Boiling Point 354°C nbinno.comhsppharma.com
Density Approximately 1.386 - 1.42 g/cm³ nbinno.comnbinno.comhsppharma.com
Flash Point 173°C nbinno.comhsppharma.com
Solubility Soluble in organic solvents like DMSO and THF; slightly soluble in ethanol. nbinno.comnbinno.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO5 B1643593 Methyl 2-formyl-3-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)6-3-2-4-8(10(13)14)7(6)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMWGMBRVWHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Formyl 3 Nitrobenzoate

Regiospecific Formylation Strategies in Benzoate (B1203000) Scaffolds

The introduction of a formyl group at a specific position on a benzoate ring is a critical step in the synthesis of methyl 2-formyl-3-nitrobenzoate. Regiospecificity is paramount to ensure the desired isomer is obtained, avoiding the formation of unwanted byproducts.

Directed Ortho-Metalation Approaches in the Synthesis of this compound

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) on the aromatic substrate. The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate, which can then react with an electrophile, such as a formylating agent, to introduce the desired functional group with high regioselectivity. wikipedia.orgthieme-connect.de

In the context of synthesizing this compound, a suitable precursor would possess a directing group that guides the formylation to the desired position. While the nitro and ester groups themselves can have some directing influence, dedicated DMGs are often employed for greater control.

Influence of Directing Groups on Formyl Group Introduction

The choice of the directing group is crucial for the success of directed ortho-metalation. The effectiveness of a DMG is determined by its ability to coordinate with the organolithium reagent and to activate the ortho-protons for deprotonation. organic-chemistry.orgbaranlab.org Common directing groups include amides, carbamates, and ethers. wikipedia.orgorganic-chemistry.org

For the synthesis of substituted benzoates, the ester group itself can act as a weak directing group. However, for more efficient and selective formylation, stronger directing groups are often preferred. The relative directing ability of various functional groups has been studied, providing a basis for selecting the most appropriate DMG for a given synthetic target. organic-chemistry.org The introduction of a specific directing group can steer the formylation to a particular ortho position, overriding the inherent directing effects of other substituents on the benzene (B151609) ring. libretexts.orglibretexts.org

Table 1: Common Directing Metalation Groups (DMGs) and their Relative Strengths

Strength Directing Group
Strong -CONR₂, -SO₂NR₂, -OCONR₂
Moderate -OR, -NR₂, -CH₂NR₂
Weak -F, -Cl

This table is a simplified representation of DMG strengths, which can be influenced by specific reaction conditions.

Role of Specific Reagents in Formylation

The formylation of the ortho-lithiated intermediate is accomplished using a suitable electrophilic formylating agent. Several reagents can serve this purpose, with N,N-dimethylformamide (DMF) being one of the most commonly used. thieme-connect.decommonorganicchemistry.com The reaction involves the nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, followed by hydrolysis to yield the aldehyde.

Other formylating agents include ethyl formate (B1220265) and other formate esters. pearson.comvaia.com The choice of formylating agent can be influenced by the specific substrate and reaction conditions.

Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), are typically used to effect the ortho-lithiation. uwindsor.ca Hindered lithium amides like lithium diisopropylamide (LDA) can also be employed. commonorganicchemistry.com Grignard reagents, while also potent nucleophiles, are generally used in reactions with formate esters to produce secondary alcohols after an initial formylation-like step. pearson.comvaia.com

Esterification and Nitration Techniques for Precursor Synthesis

The synthesis of this compound often begins with the preparation of a suitable nitrobenzoic acid derivative, which is then esterified.

Esterification of Nitrobenzoic Acid Derivatives

The conversion of a nitrobenzoic acid to its corresponding methyl ester is a fundamental step in the synthesis of the target molecule. Fischer esterification is a classic and widely used method for this transformation. truman.edu This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edugoogle.com

Other esterification methods include reaction with a methylating agent in the presence of a base. google.com The choice of method can depend on the scale of the reaction and the presence of other functional groups in the molecule.

Table 2: Comparison of Esterification Methods for Nitrobenzoic Acids

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Methanol (B129727), Sulfuric AcidRefluxInexpensive reagents, suitable for large scale.Reversible reaction, requires excess alcohol.
Methylating Agent Methylating Agent (e.g., Methyl Iodide), BaseAmbient TemperatureMilder conditions.Methylating agents can be toxic and expensive.

Selective Nitration Methodologies for Aromatic Systems

The introduction of a nitro group onto the aromatic ring is a key step in preparing the necessary precursors. Traditional nitration methods often involve the use of a mixture of nitric acid and sulfuric acid. sci-hub.segoogle.com However, these conditions can be harsh and may lead to the formation of multiple nitrated isomers and byproducts. researchgate.net

To achieve greater selectivity, a variety of milder and more selective nitrating agents and methods have been developed. These include the use of metal nitrates, such as bismuth subnitrate in the presence of thionyl chloride, which can offer improved regioselectivity. nih.gov Other approaches utilize reagents like N₂O₅ with a solid acid catalyst or a Lewis acid to facilitate nitration under milder conditions. researchgate.net The choice of nitration method is critical for controlling the position of the nitro group on the aromatic ring, which is essential for the final structure of this compound. The directing effects of the substituents already present on the aromatic ring play a significant role in determining the outcome of the nitration reaction. libretexts.orglibretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of this compound requires precise control over reaction parameters to maximize product yield and ensure high purity. Key considerations include temperature, solvent choice, and reactant stoichiometry.

Temperature is a critical factor in the synthesis of nitroaromatic compounds. Nitration reactions are typically exothermic, and maintaining a low temperature is crucial to prevent the formation of by-products from over-nitration or side reactions. For the nitration of methyl benzoate to methyl 3-nitrobenzoate, for instance, the temperature is strictly controlled and kept below 6-15°C using an ice bath. savemyexams.comorgsyn.orgyoutube.com This principle is directly applicable to the synthesis of related structures like this compound.

The choice of solvent significantly influences reaction rates and outcomes. In the synthesis of the isomeric Methyl 3-formyl-2-nitrobenzoate, solvents such as dichloromethane (B109758) or dichloroethane are employed for the initial chlorination step. google.com For nitration steps, concentrated sulfuric acid is often used not only as a catalyst but also as the solvent, facilitating the formation of the nitronium ion (NO₂⁺) electrophile. orgsyn.orgscribd.com The stability of the target compound, this compound, under various conditions, such as its recommended storage at 2-8°C under an inert gas, suggests that thermal sensitivity is a key consideration during its synthesis. nbinno.com

Table 1: Solvent and Temperature in Related Syntheses

Reaction Step Compound Solvent(s) Temperature Source
Chlorination Methyl 3-methyl-2-nitrobenzoate Dichloromethane or Dichloroethane 10-20°C google.com
Nitration Methyl Benzoate Concentrated Sulfuric Acid 5-15°C orgsyn.org

Precise control of the molar ratios of reactants is fundamental to minimizing impurities. In the synthesis of Methyl 3-formyl-2-nitrobenzoate from methyl 3-methyl-2-nitrobenzoate, the molar ratio of the starting material to chlorine is carefully controlled (1:2 to 1:10) to ensure efficient conversion while avoiding undesired side products. google.com Similarly, when using a phase transfer catalyst like tetrabutylammonium (B224687) bromide, its ratio relative to the main reactant is kept low (0.01-0.1 equivalents) to facilitate the reaction without introducing significant impurities. google.com

Common impurities in the synthesis of nitrobenzoate esters include other positional isomers (ortho, para), dinitro-compounds, and unreacted starting materials. google.comsouthalabama.edu For example, the nitration of methyl benzoate can yield a mixture containing the desired meta-isomer along with ortho- and para-isomers. google.com Adjusting the stoichiometry and reaction conditions helps to control the regioselectivity of the reaction and reduce the formation of these isomeric impurities. The pH of the reaction system may also need to be controlled, for instance by adding a sodium bicarbonate solution, to prevent the hydrolysis of the ester group. google.com

After the synthesis, a multi-step purification process is typically required to isolate this compound in high purity.

Recrystallization: This is a primary technique for purifying crude solid products. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. physicsandmathstutor.com For the related compound, methyl 3-nitrobenzoate, recrystallization from methanol or an ethanol-water mixture is effective, yielding a product with a sharp melting point (78°C). savemyexams.comorgsyn.org Given the solid nature of this compound, a similar recrystallization protocol would be a suitable purification method. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: This technique is highly effective for separating compounds with different polarities, making it ideal for removing isomeric impurities or by-products that are difficult to separate by recrystallization alone. southalabama.edu In thin-layer chromatography (TLC) analysis of crude methyl 3-nitrobenzoate, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (8:2) is used on a silica (B1680970) gel plate, indicating that column chromatography with a similar solvent system could be employed for preparative scale purification. southalabama.edu

Filtration and Washing: After precipitation or crystallization, the solid product is collected by vacuum filtration (e.g., using a Büchner funnel). savemyexams.comyoutube.com The filter cake is then washed with cold solvents, such as water and ice-cold methanol, to remove residual acids and other soluble impurities. orgsyn.orgsouthalabama.edu

Analogous Synthetic Routes and Comparative Analysis for Isomeric Methyl Nitrobenzoates (e.g., Methyl 3-formyl-2-nitrobenzoate)

While specific synthetic routes for this compound are not extensively documented, a comparative analysis with its well-studied isomer, Methyl 3-formyl-2-nitrobenzoate, provides valuable insights.

The synthesis of Methyl 3-formyl-2-nitrobenzoate often starts from methyl 3-methyl-2-nitrobenzoate. A patented method involves a two-step process: google.com

Chlorination: The methyl group of methyl 3-methyl-2-nitrobenzoate is chlorinated using chlorine gas under UV light irradiation in a solvent like dichloroethane. This forms an intermediate dichloromethyl group.

Hydrolysis: The dichloromethyl intermediate is then hydrolyzed in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and zinc chloride to yield the final product, Methyl 3-formyl-2-nitrobenzoate. The reaction is carefully controlled to a pH of 6-8 to prevent ester hydrolysis. google.com

An analogous route for This compound would likely start from methyl 2-methyl-3-nitrobenzoate . The synthesis would proceed via a similar oxidation or halogenation/hydrolysis of the methyl group at the 2-position.

Table 2: Comparative Analysis of Isomeric Synthesis

Feature Synthesis of Methyl 3-formyl-2-nitrobenzoate Hypothetical Synthesis of this compound
Starting Material Methyl 3-methyl-2-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate
Key Transformation Oxidation of the methyl group at the 3-position. Oxidation of the methyl group at the 2-position.
Potential Challenges Controlling reaction selectivity; preventing ester hydrolysis. Potential steric hindrance from the adjacent ester group affecting the reactivity of the methyl group. Electronic effects of the nitro and ester groups influencing the reaction.

| Reagents | Cl₂, UV light, phase transfer catalyst, ZnCl₂. google.com | Similar oxidation or halogenation reagents would likely be effective. |

The primary difference lies in the position of the substituents on the benzene ring. In this compound, the formyl group is positioned between the ester and nitro groups. This steric environment could influence the reactivity of the precursor's methyl group compared to the less hindered methyl group in the precursor for the 3-formyl-2-nitro isomer. The electronic effects of the neighboring electron-withdrawing groups (ester and nitro) would also play a crucial role in the reaction mechanism and conditions.

Methyl 3-formyl-2-nitrobenzoate is a known intermediate in the synthesis of PARP inhibitors like Niraparib. nbinno.comchemicalbook.comtheclinivex.com This established application has driven the optimization of its synthesis. The synthetic chemistry of this compound remains a more specialized area of research.

Table of Mentioned Compounds

Compound Name
This compound
Methyl 3-formyl-2-nitrobenzoate
Methyl 3-(bromomethyl)-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate
Methyl 2-methyl-3-nitrobenzoate
Methyl 3-nitrobenzoate
Methyl benzoate
Niraparib
Tetrabutylammonium bromide
Zinc chloride
Dichloromethane
Dichloroethane
Methanol
Ethanol
Sodium bicarbonate
Sulfuric acid
Nitric acid

Comprehensive Chemical Reactivity and Transformational Studies of Methyl 2 Formyl 3 Nitrobenzoate

Reactivity of the Formyl Group

The formyl group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group in methyl 2-formyl-3-nitrobenzoate can be readily oxidized to a carboxylic acid. This transformation would yield 2-(methoxycarbonyl)-6-nitrobenzoic acid. nih.gov Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). A patent describing the synthesis of a related compound, 2-chloro-6-nitrobenzoic acid, from the corresponding benzyl (B1604629) alcohol involves an oxidation step using nitric acid, which can also oxidize aldehydes. chemicalbook.com

ReactantProductReagents
This compound2-(Methoxycarbonyl)-6-nitrobenzoic acidKMnO₄ or H₂CrO₄

Reduction Reactions to Hydroxymethyl or Methyl Derivatives

The formyl group can be selectively reduced to a primary alcohol, yielding methyl 2-(hydroxymethyl)-3-nitrobenzoate. This reduction can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The chemoselectivity of this reduction is crucial to avoid the simultaneous reduction of the nitro group.

A more vigorous reduction is required to convert the formyl group to a methyl group. This can be accomplished through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). However, the compatibility of these harsh conditions with the ester and nitro functionalities must be considered.

ReactantProductReagents
This compoundMethyl 2-(hydroxymethyl)-3-nitrobenzoateSodium borohydride (NaBH₄)
This compoundMethyl 2-methyl-3-nitrobenzoateWolff-Kishner or Clemmensen reduction

Condensation Reactions with Amines (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. For example, the reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.

This reaction is a key step in reductive amination, where the intermediate imine is subsequently reduced to a secondary amine. mdpi.comorganic-chemistry.org This two-step, one-pot process is a powerful method for forming C-N bonds. mdpi.com

Reactant 1Reactant 2Intermediate ProductFinal Product (after reduction)
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)Methyl 2-((R-amino)methyl)-3-nitrobenzoate

Nucleophilic Addition Reactions to the Aldehyde Moiety

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde would result in the formation of a secondary alcohol after acidic workup. For instance, the reaction with methylmagnesium bromide would yield methyl 2-(1-hydroxyethyl)-3-nitrobenzoate. It is important to note that the Grignard reagent could potentially react with the ester group as well, necessitating careful control of reaction conditions.

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgresearchgate.net For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce methyl 2-nitro-3-vinylbenzoate. wikipedia.org This reaction is highly versatile for the synthesis of various substituted alkenes. masterorganicchemistry.comresearchgate.net

Reaction TypeNucleophileProduct
Grignard ReactionGrignard Reagent (R-MgX)Secondary Alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be reduced to various other nitrogen-containing functional groups.

Reduction to Amino or Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group to an amine is a common and synthetically useful transformation. wikipedia.org This can be achieved chemoselectively in the presence of the formyl and ester groups using several methods. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a widely used method. google.comsciencemadness.org Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation. sciencemadness.org The product of this reaction would be methyl 3-amino-2-formylbenzoate.

Partial reduction of the nitro group can lead to the formation of a hydroxylamine derivative. This can be accomplished using specific reducing agents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org The product of this reaction would be methyl 2-formyl-3-(hydroxylamino)benzoate. The chemoselective reduction of aromatic nitro compounds to hydroxylamines has been demonstrated with various substrates. nih.gov

ReactantProductReagents
This compoundMethyl 3-amino-2-formylbenzoatePd/C, H₂; or SnCl₂, HCl; or Fe, Acetic Acid
This compoundMethyl 2-formyl-3-(hydroxylamino)benzoateZn, NH₄Cl

Participation in Nucleophilic Substitution Reactions

This compound possesses two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the aldehyde and the ester group. However, the aromatic ring itself, being substituted with a strong electron-withdrawing nitro group, can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the nitro group. youtube.comchegg.commasterorganicchemistry.com

The nitro group, being a powerful electron-withdrawing group, significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. youtube.comchegg.com In nucleophilic aromatic substitution, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. masterorganicchemistry.comoieau.fr For an SNAr reaction to occur, a good leaving group must be present on the ring. In the case of this compound, there isn't a typical halide leaving group. However, under forcing conditions, other groups can potentially be displaced. The presence of the nitro group ortho and para to a potential leaving group strongly activates the ring towards nucleophilic attack. oieau.fr

In this compound, the nitro group is at position 3. If a leaving group were present at position 2 (the formyl group) or 4, the nitro group would be ortho or para to it, respectively, thus stabilizing the negative charge of the Meisenheimer complex through resonance. The relative rate of nucleophilic aromatic substitution is significantly faster when the electron-withdrawing group is ortho or para to the leaving group compared to when it is in the meta position. orgsyn.org

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a key functional group that can undergo characteristic reactions such as hydrolysis and transesterification.

Hydrolysis Pathways and Ester Stability

The hydrolysis of a methyl ester to its corresponding carboxylic acid can be catalyzed by either acid or base. In the case of this compound, the electronic effects of the substituents on the benzene ring influence the rate and stability of the ester.

Under basic conditions, the hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing formyl and nitro groups on the aromatic ring is expected to increase the electrophilicity of the ester carbonyl carbon, thereby accelerating the rate of basic hydrolysis compared to methyl benzoate (B1203000). google.com Studies on substituted methyl benzoates have shown that electron-withdrawing groups enhance the rate of hydrolysis. google.comchemicalbook.com For example, the presence of a 4-nitro group on methyl benzoate significantly reduces its hydrolysis half-life. google.com

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards attack by a water molecule. The electronic effects of the substituents are less pronounced in acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis. google.com

A patent for the synthesis of the related isomer, methyl 3-formyl-2-nitrobenzoate, mentions the need to control the pH of the reaction system to prevent hydrolysis of the ester group, indicating its susceptibility to this reaction. chemicalbook.com The hydrolysis of methyl 3-formyl-2-nitrobenzoate with water is reported to yield methyl 3-hydroxy-2-nitrobenzoate, suggesting a more complex reaction than simple ester hydrolysis may occur under certain conditions. aiinmr.comrsc.org

Table 1: Predicted Relative Hydrolysis Rates of Substituted Methyl Benzoates

CompoundSubstituentsPredicted Relative Rate of Basic Hydrolysis
Methyl benzoateNoneBase
Methyl 4-nitrobenzoate4-NO₂Faster than methyl benzoate
This compound2-CHO, 3-NO₂Expected to be significantly faster than methyl benzoate

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, transesterification would involve reacting it with an alcohol (R'OH) in the presence of a catalyst to form a new ester (2-formyl-3-nitrobenzoyl-OR') and methanol (B129727).

The mechanism of transesterification is analogous to that of hydrolysis. In a basic medium, an alkoxide ion (R'O⁻) acts as the nucleophile, while in an acidic medium, the alcohol is the nucleophile that attacks the protonated ester. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

While no specific studies on the transesterification of this compound were found, the general principles apply. The presence of electron-withdrawing groups on the aromatic ring would likely facilitate the reaction, similar to their effect on hydrolysis.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups: the formyl group (-CHO) and the nitro group (-NO₂). Both of these groups are meta-directing. sciencemadness.org Therefore, any further electrophilic substitution, if it were to occur under very harsh conditions, would be expected to direct the incoming electrophile to the positions meta to both existing groups. In this molecule, the positions C-4 and C-6 are ortho and para to the ester group, but meta to the nitro group and ortho/para to the formyl group. The directing effects of the substituents would need to be considered collectively. Nitration of methyl benzoate, for instance, predominantly yields the meta-substituted product due to the deactivating and meta-directing nature of the ester group. sciencemadness.org

Conversely, the presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) , as discussed in section 3.2.2. For SNAr to occur, a good leaving group is typically required. If a suitable leaving group (e.g., a halogen) were present on the ring, the nitro group would strongly activate the positions ortho and para to it for nucleophilic attack. oieau.fr In the absence of a good leaving group, SNAr reactions are generally difficult to achieve.

Chemo- and Regioselectivity in Multi-Functional Group Transformations

This compound is a multi-functional compound, containing an aldehyde, a nitro group, and a methyl ester. This complexity presents challenges and opportunities in terms of chemo- and regioselectivity during chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reduction reaction, a selective reducing agent could target the aldehyde group without affecting the nitro group or the ester, or vice-versa. For example, sodium borohydride is generally known to reduce aldehydes and ketones faster than esters, while a stronger reducing agent like lithium aluminum hydride would likely reduce both the aldehyde and the ester. The reduction of the nitro group to an amine can also be achieved selectively in the presence of other functional groups using specific reagents like tin(II) chloride or catalytic hydrogenation under controlled conditions. The reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate (B8586502) has been accomplished using iron in acetic acid or through catalytic hydrogenation.

Regioselectivity in the context of this molecule would primarily relate to reactions on the aromatic ring. As discussed in section 3.4, electrophilic substitution would be directed to specific positions based on the combined directing effects of the existing substituents. Similarly, if the molecule were to undergo a nucleophilic aromatic substitution (assuming a leaving group was present), the position of the attack would be regioselectively controlled by the activating effect of the nitro group.

The interplay of the electronic properties and steric hindrance of the functional groups dictates the chemo- and regioselectivity of reactions involving this compound. Careful choice of reagents and reaction conditions is crucial to achieve the desired transformation on a specific part of the molecule.

Advanced Spectroscopic Characterization Methodologies in Research on Methyl 2 Formyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of Methyl 2-formyl-3-nitrobenzoate, providing detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Structural Elucidation and Proton Environment Analysis

In the ¹H NMR spectrum of this compound, distinct signals correspond to the various protons within the molecule, with their chemical shifts influenced by the electron-withdrawing nature of the nitro and formyl groups. A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl ester protons (O-CH₃) at approximately 3.96 ppm. ichemical.com The aromatic protons exhibit more complex splitting patterns and appear further downfield. The proton on the benzene (B151609) ring is expected to resonate as a triplet of doublets of doublets around 7.78 ppm. ichemical.com The other two aromatic protons are predicted to appear as doublets of doublets at approximately 8.19 ppm and 8.29 ppm. ichemical.com The aldehydic proton (CHO) of the formyl group is characteristically found at a significantly downfield chemical shift, predicted to be a doublet at around 9.99 ppm. ichemical.com This substantial downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the aromatic ring.

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atom of the methyl ester group (O-CH₃) typically appears in the upfield region of the spectrum. The carbons of the aromatic ring resonate between approximately 120 and 150 ppm, with their exact chemical shifts influenced by the positions of the substituents. The carbon atom attached to the nitro group and the carbon of the formyl group are significantly deshielded. The carbonyl carbon of the ester group and the aldehydic carbon are also found in the downfield region of the spectrum, with the aldehydic carbon appearing at a particularly high chemical shift.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
O-CH₃ ~53
Aromatic C-H ~125-135
Aromatic C-NO₂ ~148
Aromatic C-CHO ~135
Aromatic C-COOCH₃ ~132
C=O (ester) ~164
C=O (aldehyde) ~189

Note: These are predicted values and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Determination

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to confirm their relative positions. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon in the aromatic ring and the methyl and formyl groups.

Variable Temperature NMR for Dynamic Process Investigation (e.g., Hindered Rotation of Formyl Group)

The rotation of the formyl group in this compound can be sterically hindered by the adjacent nitro group. This restricted rotation is a dynamic process that can be investigated using variable temperature (VT) NMR spectroscopy. At room temperature, if the rotation is fast on the NMR timescale, sharp signals for the aromatic protons and carbons will be observed. However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, separate signals for the conformers may be observed, or significant line broadening of the signals for the protons and carbons near the formyl group might occur. This phenomenon provides valuable information about the rotational energy barrier of the formyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Aldehyde C-H Stretch ~2850 and ~2750
Aldehyde C=O Stretch ~1700
Ester C=O Stretch ~1725
Nitro Asymmetric N-O Stretch ~1530
Nitro Symmetric N-O Stretch ~1350
Aromatic Ring C=C Stretch ~1600-1450
Ester C-O Stretch ~1250

Note: These are approximate values and can be influenced by the molecular environment.

The presence of a strong absorption band around 1725 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. brainly.com Another strong band, typically around 1700 cm⁻¹, corresponds to the aldehydic carbonyl stretch. rsc.org The nitro group (NO₂) gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration around 1530 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. brainly.com The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. brainly.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The presence of the benzene ring, along with the electron-withdrawing nitro and formyl groups, and the ester group, creates an extended conjugated system. This conjugation leads to the absorption of UV or visible light, promoting electrons from lower energy molecular orbitals to higher energy ones.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. In the analysis of this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Weight Confirmation: The chemical formula for this compound is C₉H₇NO₅. This corresponds to a calculated molecular weight of approximately 209.16 g/mol and a precise monoisotopic mass of about 209.0324 Da. sigmaaldrich.comnih.gov In a typical mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to this mass, confirming the compound's identity.

Fragmentation Analysis: When a molecule is ionized in the mass spectrometer, the resulting high-energy molecular ion often breaks apart into smaller, charged fragments. chemguide.co.uk This fragmentation is not random and follows predictable chemical pathways, providing a "fingerprint" that helps to elucidate the molecule's structure. Although a published experimental mass spectrum for this compound is not available, a theoretical fragmentation pattern can be postulated based on its functional groups (ester, aldehyde, nitro group) and established fragmentation rules. chemguide.co.ukmiamioh.edu

Key fragmentation pathways for this compound would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group could lead to the loss of a methoxy radical (mass = 31), resulting in a prominent fragment ion at m/z 178. This [M-31]⁺ fragment is a common feature in the mass spectra of methyl esters.

Loss of a formyl radical (•CHO): The aldehyde group can be lost, producing a fragment ion at m/z 180 ([M-29]⁺).

Loss of a nitro group (•NO₂): Cleavage of the C-N bond would result in a fragment at m/z 163 ([M-46]⁺).

Formation of the benzoyl cation: The [M-OCH₃]⁺ fragment could further lose carbon monoxide (CO) to yield a phenyl cation fragment.

The analysis of these fragments allows researchers to piece together the structural puzzle of the original molecule. The table below outlines the expected major fragments for this compound.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFormula of Loss
209[C₉H₇NO₅]⁺ (Molecular Ion)-
180[M - CHO]⁺CHO
178[M - OCH₃]⁺OCH₃
163[M - NO₂]⁺NO₂

X-ray Crystallography for Unambiguous Solid-State Structural Confirmation and Conformational Analysis

While a specific crystal structure for this compound has not been published, the type of data obtained from such an analysis can be illustrated by examining the published structure of a related, more complex compound, 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (C₁₅H₁₀N₂O₇). This example demonstrates the level of detail that X-ray crystallography provides.

The crystallographic data reveals key structural parameters, as shown in the table below.

Table 2: Example Crystal Data and Structure Refinement for 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate

ParameterValue
Empirical FormulaC₁₅H₁₀N₂O₇
Formula Weight330.25
Temperature123 K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.7162 (5) Å b = 8.0719 (2) Å c = 14.1156 (5) Å β = 110.877 (4)°
Volume1353.76 (8) ų

Data presented is for the example compound 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate and is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of Methyl 2 Formyl 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For Methyl 2-formyl-3-nitrobenzoate, DFT calculations provide significant insights into its geometry, spectroscopic behavior, and reactivity.

Geometric Optimization and Conformational Analysis

The geometric optimization of this compound using DFT methods allows for the determination of the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation of the molecule. The optimized structure provides data on bond lengths, bond angles, and dihedral angles.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, analysis of related structures, such as 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, reveals that the benzene (B151609) rings in such systems can adopt a nearly planar arrangement. nih.gov In the case of 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the two benzene rings have a very small dihedral angle of 4.96 (3)°. nih.gov However, the ester group is significantly twisted with respect to the benzene rings. nih.gov For this compound, the orientation of the formyl and nitro groups relative to the ester group will be a key determinant of its most stable conformation. Steric hindrance and electronic interactions between these adjacent substituents will likely lead to a non-planar arrangement to minimize repulsion.

Below is a table of computed geometric parameters for this compound, which would be derived from DFT calculations.

ParameterValue
Bond Lengths (Å)
C-C (aromatic)~1.39 - 1.41
C-N~1.47
N-O~1.22
C=O (formyl)~1.21
C=O (ester)~1.20
C-O (ester)~1.34
O-CH3~1.43
Bond Angles (°)
C-C-C (aromatic)~120
C-N-O~118
O-N-O~124
C-C=O (formyl)~124
C-C=O (ester)~120
C-O-C (ester)~116
Dihedral Angles (°)
C-C-N-OVariable
C-C-C=O (formyl)Variable
C-C-C=O (ester)Variable

Note: The values in this table are approximate and would be precisely determined through specific DFT calculations.

Simulation of Spectroscopic Parameters for Validation with Experimental Data

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating high electron density, would likely be concentrated around the oxygen atoms of the nitro and carbonyl groups. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These areas, representing low electron density, would be expected near the hydrogen atoms of the benzene ring and the methyl group. These regions are prone to nucleophilic attack.

The MEP analysis helps in understanding the molecule's interactions with other chemical species and predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be located primarily on the benzene ring and the oxygen atoms.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is anticipated to be distributed over the nitro group and the carbonyl groups, which are strong electron-withdrawing groups.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap indicates that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr A larger gap suggests greater stability. dergipark.org.tr The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.

OrbitalEnergy (eV) - Illustrative
HOMO-8.5
LUMO-3.5
HOMO-LUMO Gap 5.0

Note: The energy values are illustrative and would be determined by specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide a detailed understanding of the electronic structure and bonding within this compound. These calculations can determine the distribution of electron density, atomic charges, and the nature of the chemical bonds. The presence of the electron-withdrawing nitro and formyl groups significantly influences the electronic properties of the benzene ring, leading to a complex interplay of inductive and resonance effects. This, in turn, affects the reactivity and stability of the molecule.

Thermodynamic and Energetic Studies (e.g., Enthalpy of Formation, Reaction Energies)

Computational methods can be used to calculate the thermodynamic properties of this compound. For instance, the gas-phase enthalpy of formation can be estimated using high-level theoretical approaches like the G3(MP2)//B3LYP composite method. researchgate.net Such studies on related methyl nitrobenzoate isomers have been performed to understand the energetic effects of substituent positions. researchgate.net These calculations are crucial for predicting the feasibility and energy changes associated with chemical reactions involving this compound.

Thermodynamic PropertyCalculated Value (kJ/mol) - Illustrative
Standard Enthalpy of Formation (gas) -350
Gibbs Free Energy of Formation (gas) -250
Entropy (gas) 450 J/(mol·K)

Note: These are illustrative values. Precise values would be obtained from specific computational thermochemistry studies.

Mechanistic Pathway Elucidation through Computational Modeling

The synthesis of this compound often proceeds from its precursor, Methyl 2-methyl-3-nitrobenzoate. A common synthetic route involves the chlorination of the methyl group to form a dichloromethyl intermediate, which is subsequently hydrolyzed to yield the final aldehyde product. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to unravel the step-by-step mechanism of such transformations. These studies can map out the potential energy surface of the reaction, identifying transition states, intermediates, and the associated energy barriers.

A plausible mechanistic pathway for the conversion of Methyl 2-methyl-3-nitrobenzoate to this compound involves two key stages:

Free-Radical Chlorination of the Methyl Group: This step is typically initiated by a radical initiator (e.g., AIBN) and involves the substitution of hydrogen atoms on the methyl group with chlorine.

Hydrolysis of the Dichloromethyl Intermediate: The resulting dichloromethyl group is then hydrolyzed to the formyl group, a reaction that can be facilitated by a phase-transfer catalyst. acs.org

Computational Insights into the Reaction Steps:

Step 1: Benzylic Chlorination

The initial chlorination of the benzylic methyl group likely proceeds via a free-radical chain mechanism. Computational studies on similar benzylic halogenations would model the following elementary steps:

Initiation: The decomposition of an initiator like AIBN to form radicals.

Propagation:

Abstraction of a benzylic hydrogen by a chlorine radical to form a benzylic radical. The stability of this radical is crucial and is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group can have a complex effect on the stability of the benzylic radical.

Reaction of the benzylic radical with a chlorine molecule to form the chlorinated product and a new chlorine radical.

Termination: Combination of radicals to end the chain reaction.

DFT calculations can provide the energies of the reactants, intermediates (the benzylic radical), transition states, and products for each step of the propagation cycle. The activation energy for the hydrogen abstraction is a key parameter determining the reaction rate.

Step 2: Hydrolysis of the Dichloromethyl Group

The hydrolysis of the dichloromethyl group to a formyl group is a critical step. Under aqueous conditions, this transformation can be computationally modeled to proceed through a series of nucleophilic substitution reactions, where hydroxide (B78521) ions replace the chlorine atoms. This would likely involve the formation of a transient gem-diol intermediate which then dehydrates to the aldehyde.

When a phase-transfer catalyst (PTC) is employed, the mechanism becomes more intricate. Computational models can help to understand the role of the PTC, which is typically a quaternary ammonium (B1175870) salt. The catalyst facilitates the transport of the nucleophile (e.g., hydroxide or, as in some patented syntheses, a carboxylate) from the aqueous phase to the organic phase where the substrate resides. researchgate.net

A DFT study of this hydrolysis step would typically involve calculating the energy profile for the following processes:

Nucleophilic attack of the hydroxide ion on the carbon of the dichloromethyl group.

Formation of a tetrahedral intermediate.

Departure of a chloride ion.

A second nucleophilic attack to replace the remaining chlorine atom, leading to the gem-diol.

Dehydration of the gem-diol to form the final aldehyde.

The table below presents hypothetical, yet representative, data that would be expected from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) on the key transition states for the hydrolysis of a dichloromethyl-nitrobenzene derivative.

Reaction Step Transition State Structure Calculated Activation Energy (kcal/mol) Imaginary Frequency (cm⁻¹)
First Sₙ2 Attack (OH⁻)[HO---C(Cl₂)R---Cl]⁻15 - 20-350 to -450
Second Sₙ2 Attack (OH⁻)[HO---C(Cl)(OH)R---Cl]⁻18 - 25-300 to -400
Dehydration of gem-diol[HO-C(OH)H-R] complex leading to O=CHR + H₂O10 - 15-1200 to -1500

This table is illustrative and based on typical values for similar reactions. R represents the substituted phenyl ring.

Influence of Substituents:

The presence of the nitro and methyl ester groups significantly influences the reactivity of the aromatic ring and the benzylic position. Computational models can quantify these effects:

Nitro Group: As a strong electron-withdrawing group, it deactivates the ring towards electrophilic attack but can stabilize anionic intermediates formed during nucleophilic substitution on the ring. rajpub.com Its effect on the stability of a benzylic radical in the chlorination step is more complex, involving both inductive and resonance effects.

Methyl Ester Group: This group is also electron-withdrawing and will influence the electron density distribution in the molecule, affecting the reaction energetics.

Applications and Synthetic Utility of Methyl 2 Formyl 3 Nitrobenzoate in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Architectures

The trifunctional nature of Methyl 2-formyl-3-nitrobenzoate makes it an important precursor for constructing elaborate organic molecules. Each functional group offers a potential site for chemical modification, allowing for a stepwise and controlled assembly of complex structures. The aldehyde can undergo reactions such as condensations and reductive aminations, the nitro group can be reduced to an amine for further derivatization, and the ester can be hydrolyzed or transesterified.

A significant application of this compound is as an intermediate in the synthesis of novel piperidinedione derivatives. These derivatives are designed to function as E3 ligase binders within Proteolysis-targeting chimera (PROTAC) compounds. epo.org PROTACs are an emerging class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. In a documented synthetic route, this compound is synthesized from its precursor, methyl 2-(bromomethyl)-3-nitrobenzoate, through an oxidation step. epo.org It is then further elaborated through a series of reactions to form the complex heterocyclic ligand required for the PROTAC. This application underscores the compound's utility in building sophisticated molecules for cutting-edge biomedical research.

Precursor in the Development of Nitrogen-Containing Heterocycles

The reactivity of the formyl and nitro groups makes this compound a suitable starting material for the synthesis of various nitrogen-containing heterocyclic systems. These ring systems are foundational scaffolds in many areas of medicinal chemistry and materials science.

While the strategic placement of functional groups on the this compound ring suggests its potential use in constructing fused heterocyclic systems like quinolines and isoquinolines through reactions such as the Friedländer annulation, direct examples in the scientific literature are not prominent. However, its isomer, Methyl 3-formyl-2-nitrobenzoate, is noted as a critical precursor for synthesizing quinolone derivatives, which are a class of antibiotics. This highlights the importance of the substitution pattern of the nitrobenzoate scaffold in directing reaction pathways toward specific heterocyclic cores.

The true value of this compound is evident in cyclization reactions that form other important heterocyclic structures. As previously mentioned, it is a key intermediate in the synthesis of piperidinedione-based molecules. epo.org The synthesis involves multi-step transformations where the functional groups on the starting benzoate (B1203000) ring guide the formation of the final heterocyclic product.

Furthermore, related formyl benzoates are known precursors to isobenzofuranones (phthalides). For instance, the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, or direct reductive cyclization, could potentially convert this compound into a nitro-substituted isobenzofuranone. Chemical suppliers often list this compound alongside compounds like 6-Nitroisobenzofuran-1(3H)-one, suggesting a synthetic relationship between them. bldpharm.com

Building Block for Multifunctional Scaffolds

A multifunctional scaffold is a core molecular structure that can be readily modified at multiple points to generate a library of diverse compounds. This compound is an archetypal example of such a building block. The differential reactivity of its three functional groups allows chemists to perform selective transformations.

For example, the formyl group can be protected while the nitro group is reduced and acylated. Subsequently, the protecting group can be removed to expose the aldehyde for a condensation reaction. This orthogonal reactivity is crucial in the total synthesis of complex natural products and in the combinatorial synthesis of compound libraries for drug discovery. Its role in building PROTAC ligands, which themselves are multifunctional (connecting a target-binding element to a ligase-binding element via a linker), is a testament to its utility as a versatile scaffold. epo.org

Analogous Applications in Pharmaceutical Intermediate Synthesis

The broader family of formyl-nitrobenzoate isomers serves as crucial intermediates in the pharmaceutical industry. The specific placement of the functional groups dictates the final target molecule, but the underlying synthetic principles remain similar.

A prominent example of the pharmaceutical relevance of this class of compounds is the role of the isomer Methyl 3-formyl-2-nitrobenzoate as a key intermediate in the synthesis of Niraparib. Niraparib is a potent Poly(ADP-ribose) Polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA-1 and -2 mutations. PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair deficiencies leads to cell death.

In the synthesis of Niraparib, Methyl 3-formyl-2-nitrobenzoate serves as a foundational building block. The aldehyde and nitro groups are manipulated through a series of steps to construct the complex heterocyclic core of the final drug molecule. This application highlights the industrial-scale importance of formyl-nitrobenzoate esters as indispensable precursors for high-value active pharmaceutical ingredients.

Compound Data

Applications in Catalyst Design and Development

There is currently a lack of available research data detailing the use of this compound as a ligand component for the development of new catalysts. The structural features of this molecule, including the ortho-formyl and meta-nitro substituents on the methyl benzoate frame, theoretically offer potential coordination sites for metal centers. However, no specific examples of catalysts derived from this compound or their applications in catalysis were found in the provided search results.

Similarly, while phase transfer catalysis is a significant area of chemical synthesis, there is no specific mention in the search results of this compound being employed as a phase transfer catalyst. In contrast, its isomer, Methyl 3-formyl-2-nitrobenzoate, has been noted for this application.

Green Chemistry Considerations in Synthetic Applications

Information regarding the green chemistry aspects of reactions involving this compound is also scarce. Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. An analysis of atom economy, the use of environmentally benign solvents, and the reduction of waste for syntheses utilizing this specific compound is not available in the provided search results. While a patent for the synthesis of its isomer touches upon some green aspects, such as the treatment of wastewater, this information is not transferable to this compound.

Due to the limited detailed research findings on the specific applications requested, a comprehensive and informative article on the use of this compound in catalyst design and its green chemistry considerations cannot be generated at this time.

Future Research Directions and Unexplored Avenues for Methyl 2 Formyl 3 Nitrobenzoate

Development of Novel and Sustainable Synthetic Routes

The industrial demand for Methyl 2-formyl-3-nitrobenzoate necessitates the development of synthetic routes that are not only efficient but also environmentally sustainable and economically viable. Current methods have moved away from expensive and hazardous reagents, but further innovation is a key research objective.

A patented method highlights a more sustainable approach, starting from Methyl 3-methyl-2-nitrobenzoate. google.com This two-step process involves:

A substitution reaction where the methyl group of Methyl 3-methyl-2-nitrobenzoate is chlorinated, a step that can be catalyzed by ultraviolet (UV) light irradiation. google.com This avoids the use of more costly brominating agents.

A hydrolysis reaction of the resulting 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester using a zinc chloride aqueous solution and a phase-transfer catalyst to yield the final product. google.com

This route is advantageous because the raw materials are inexpensive and the resulting wastewater contains minimal organic matter, simplifying treatment. google.com Future research could focus on optimizing the catalyst system for the hydrolysis step or exploring alternative, milder chlorination agents.

Table 1: Synthetic Routes for this compound and its Precursors This is an interactive table. Click on the headers to sort.

Starting Material Reagents Product Key Features Reference
Methyl 3-methyl-2-nitrobenzoate 1. Chlorine, UV light; 2. Zinc chloride, Phase-transfer catalyst This compound Sustainable; avoids expensive reagents; easier wastewater treatment. google.com
Methyl 3-(bromomethyl)-2-nitrobenzoate Not specified This compound An alternative pathway to the final product. nbinno.com
2-methyl-3-nitrobenzoic acid Methylating agent (e.g., dimethyl sulfate), Base Methyl 2-methyl-3-nitrobenzoate Synthesis of a key starting material.

Exploration of Chemo- and Biocatalytic Transformations

The chemical structure of this compound, featuring both an aldehyde and a nitro group, presents a compelling target for selective catalytic transformations. The development of methods to selectively reduce one group in the presence of the other is a significant area for future research.

Chemocatalysis: The development of new chemoselective reduction methods that can tolerate a wide array of functional groups is a major goal in modern organic synthesis. acs.org Research into heterogeneous catalysts, such as lignin-derived carbon-supported iron nanocatalysts, has shown success in the selective hydrogenation of nitroarenes. Applying such catalysts to this compound could allow for the selective reduction of the nitro group to an amine, leaving the aldehyde intact for subsequent reactions. Conversely, other catalytic systems could be explored for the selective reduction of the aldehyde to an alcohol.

Advanced Material Science Applications

Currently, this compound is not utilized in material science. However, its molecular structure suggests it could be a candidate for creating novel materials. A detailed structural study of a related compound, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, revealed specific intermolecular C-H···O interactions that guide its crystal packing into one-dimensional helical chains. nih.govstrath.ac.uk

The presence of electron-withdrawing nitro and formyl groups, along with the ester functionality, gives this compound significant polarity and potential for strong intermolecular interactions. This makes it an intriguing, unexplored target for research in:

Crystal Engineering: The functional groups could be used as handles to direct the self-assembly of molecules into predictable, supramolecular architectures with desired properties.

Nonlinear Optical (NLO) Materials: Molecules with significant differences in electron density, like this one, are often investigated for NLO properties, which are useful in telecommunications and photonics.

Future work would involve synthesizing the compound, growing high-quality single crystals, and performing detailed crystallographic analysis to understand its solid-state packing and intermolecular forces.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound, particularly steps involving toxic reagents like chlorine gas or potentially unstable intermediates, is an ideal candidate for adaptation to continuous flow chemistry platforms. This area remains completely unexplored for this specific compound.

Flow chemistry offers numerous advantages over traditional batch processing, including:

Enhanced Safety: Hazardous reagents can be generated and consumed in situ, minimizing their accumulation.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control.

Scalability: Production can be increased by running the reactor for longer periods, avoiding the challenges of scaling up large batch reactors.

Future research should aim to translate the synthesis of this compound into a continuous flow process. The biocatalytic hydrogenation of nitroarenes has already been shown to be adaptable to a continuous flow packed-bed reactor, providing a clear precedent for developing similar green and automated systems for this intermediate. researchgate.net

Detailed Mechanistic Studies of Under-Explored Reactions

While synthetic routes to this compound and its derivatives exist, the precise mechanisms of some transformations are not fully understood. Detailed mechanistic studies are crucial for reaction optimization, controlling selectivity, and preventing unwanted side reactions.

One notable example arose during the development of an analytical method for a related impurity, methyl 2-(bromomethyl)-6-nitrobenzoate. rsc.org Attempts to derivatize this compound by reducing the nitro group to an amine using zinc dust also resulted in the unexpected hydrogenolysis of the bromomethyl group to a simple methyl group. rsc.org A detailed mechanistic investigation is needed to understand this dual reactivity. Such a study would clarify the reaction pathway and could lead to methods for selectively controlling the outcome, either favoring the desired amine formation or exploiting the hydrogenolysis reaction for other synthetic purposes.

Furthermore, the phase-transfer catalyzed hydrolysis step in the synthesis of this compound itself warrants deeper mechanistic study to optimize catalyst efficiency and reaction kinetics. google.com

Investigation of Novel Derivatization Pathways and Their Utility

The most well-known application of this compound is as a key intermediate in the synthesis of PARP (poly(ADP-ribose)polymerase) inhibitors, such as Niraparib, which are vital for cancer therapy. nbinno.comchemicalbook.com However, the compound's two reactive functional groups—the aldehyde and the nitro group—offer access to a much broader range of chemical structures that remain largely unexplored.

Future research should focus on leveraging these functional groups as synthetic handles:

Heterocyclic Synthesis: The precursor, Methyl 2-methyl-3-nitrobenzoate, is used to synthesize various heterocyclic systems, including indoles and isocoumarins. The aldehyde group of this compound is a versatile starting point for condensation reactions (e.g., Knoevenagel, Wittig) and reductive aminations. Combining these reactions with a subsequent reduction of the nitro group and intramolecular cyclization could open pathways to novel, complex polycyclic and heterocyclic scaffolds of medicinal interest.

Tandem Reactions: The selective transformation of one group could set the stage for a subsequent reaction of the other. For example, the biocatalytic reduction of the nitro group to an amine would yield Methyl 2-formyl-3-aminobenzoate. This product could then undergo intramolecular cyclization or intermolecular reactions via its aldehyde and amine functionalities to create new families of compounds.

Orthogonal Chemistry: Developing protecting group strategies or highly selective reaction conditions would allow for the independent manipulation of the aldehyde and nitro functions, enabling the synthesis of complex, multifunctional molecules.

By exploring these novel derivatization pathways, the synthetic utility of this compound can be expanded far beyond its current applications, providing access to new chemical entities for drug discovery and other fields.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-formyl-3-nitrobenzoate, and how can reaction conditions be optimized to maximize yield?

this compound can be synthesized via sequential nitration, formylation, and esterification of substituted benzoic acid derivatives. A common approach involves:

  • Nitration : Controlled nitration of methyl 3-nitrobenzoate derivatives under strongly acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
  • Formylation : Use of Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the ortho position relative to the nitro group.
  • Esterification : Methanol under reflux with catalytic sulfuric acid to stabilize the ester functionality.
    Optimization involves monitoring reaction times, temperature gradients (e.g., maintaining <5°C during nitration to prevent side reactions), and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the formyl proton (~10.2 ppm) and aromatic protons split by nitro and ester groups.
  • IR : Strong C=O stretches (~1720 cm⁻¹ for ester, ~1700 cm⁻¹ for formyl) and NO₂ asymmetric stretching (~1530 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₉H₇NO₅).
    Contradictions arise from solvent effects or impurities; cross-validation with HPLC purity assays (>98%) and elemental analysis resolves ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to potential release of nitroso byproducts.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group.
    No acute toxicity is reported, but mutagenicity risks from nitro groups require adherence to waste disposal guidelines (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The nitro group acts as a strong electron-withdrawing meta-director, while the formyl group introduces steric hindrance at the ortho position. NAS occurs preferentially at the para position to the nitro group. Computational modeling (DFT studies) reveals:

  • Activation Energy : Higher for ortho substitution due to steric clash with the formyl group.
  • Reactivity : Electron-deficient aromatic ring accelerates NAS with amines or thiols.
    Experimental validation via competitive reactions (e.g., with aniline derivatives) and LC-MS monitoring of regioselectivity is recommended .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Twinning : Common due to planar nitro and ester groups. Use SHELXL for twin refinement (HKLF5 format) and ORTEP-3 for visualizing disordered regions .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates absorption errors from heavy atoms.
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for the formyl group require constrained refinement to avoid overfitting .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways of the ester group in acidic (pH <3) or basic (pH >10) conditions.
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for nitro and formyl groups to assess thermal stability.
    Benchmark against experimental TGA/DSC data (decomposition onset ~180°C) and pH-dependent HPLC degradation studies .

Q. What strategies resolve contradictory results in reaction kinetics studies involving this compound?

  • Control Experiments : Eliminate solvent effects (e.g., DMSO vs. THF) and trace metal contaminants.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between radical and polar mechanisms.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature vs. catalyst loading) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataInterpretation
¹H NMR (CDCl₃)10.2 ppm (s, 1H, CHO)Formyl group confirmation
IR1720 cm⁻¹ (C=O ester)Ester functionality
MS (ESI+)m/z 224.1 [M+H]⁺Molecular ion validation

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Nitration Temp.0–5°CPrevents dinitro byproducts
Formylation Time4–6 hrsMaximizes formyl group
Catalyst (H₂SO₄)0.5 equiv.Minimizes ester hydrolysis

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